1-Nitropyrrolidine

Übersicht

Beschreibung

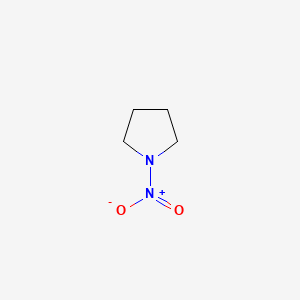

1-Nitropyrrolidine is an organic compound with the molecular formula C4H8N2O2. It is a derivative of pyrrolidine, where a nitro group is attached to the nitrogen atom of the pyrrolidine ring.

Vorbereitungsmethoden

1-Nitropyrrolidine can be synthesized through several methods. One common synthetic route involves the nitration of pyrrolidine using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro derivative. Industrial production methods may involve continuous flow processes to enhance yield and purity .

Analyse Chemischer Reaktionen

1-Nitropyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various catalysts for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Nitrosopyrrolidine (NPYR) is a cyclic nitrosamine that has applications in scientific research, particularly in the study of carcinogens and cancer mechanisms . Research on NPYR began with investigations into the mechanisms of cyclic nitrosamine carcinogenesis and expanded to include the diverse DNA adduct chemistry of aldehyde metabolites of NPYR .

Scientific Research Applications

- Carcinogenesis Studies NPYR has been used to induce liver tumors in rats, demonstrating its carcinogenic activity . It is considered less carcinogenic than N-nitrosodimethylamine (NDMA) but more carcinogenic than vinyl chloride and other well-known carcinogens . Researchers study the metabolism of nitrosamines like NPYR in vivo in rats to understand their carcinogenic effects . NPYR's structural relationship to N'-nitrosonornicotine (NNN) has also garnered interest .

- DNA Adduct Identification Research has identified 69 structurally distinct DNA adducts of NPYR and related aldehydes, some of which have been found in human tissues. These findings provide leads for investigating carcinogenesis mechanisms in humans resulting from exposure to both endogenous and exogenous agents .

- Metabolic Activation Studies on the metabolic activation of NPYR have been conducted using rat liver and esophageal microsomes . α-Hydroxylation is a key metabolic activation pathway in nitrosamine-induced carcinogenesis. While rat esophageal microsomes activate N-nitrosopiperidine (NPIP) more effectively, rat liver microsomes activate both NPIP and NPYR .

- Protective Effects of Organosulfur Compounds NPYR is used in single-cell gel electrophoresis (SCGE)/HepG2 assays to investigate the protective effects of organosulfur compounds against N-nitrosamine-induced DNA damage .

- Nitric Oxide and Spontaneous Motility Assessment NPYR has been used in studies assessing nitric oxide and spontaneous motility in chick embryos .

Wirkmechanismus

The mechanism of action of 1-Nitropyrrolidine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Nitropyrrolidine can be compared with other nitro derivatives of pyrrolidine, such as nitrosopyrrolidine and nitropyrrolizines. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, nitrosopyrrolidine is more reactive in nitrosation reactions, while nitropyrrolizines have unique applications in medicinal chemistry .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development.

Biologische Aktivität

1-Nitropyrrolidine, a nitro derivative of pyrrolidine, has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and metabolic interactions. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, metabolic pathways, and implications for human health.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a nitro group at the first position. Its molecular formula is . The compound's structure contributes to its reactivity and biological interactions.

Carcinogenic Potential

This compound is part of a broader class of nitrosamines known for their carcinogenic properties. Research indicates that N-nitrosopyrrolidine (NPYR), closely related to this compound, has been shown to induce tumors in various animal models, primarily affecting the liver and respiratory tract. Notably, studies have demonstrated that NPYR can lead to liver tumors in rats and respiratory tumors in mice and hamsters .

Key Findings:

- Tumor Induction: Rats exposed to NPYR exhibited a 100% incidence of liver tumors after prolonged dietary exposure .

- Mechanistic Insights: The carcinogenic effect is attributed to metabolic activation leading to DNA adduct formation, which disrupts normal cellular processes .

Metabolic Activation

The metabolism of this compound involves cytochrome P450 enzymes that facilitate the conversion into reactive intermediates capable of forming DNA adducts. Studies have highlighted the role of specific P450 isoforms in this metabolic pathway.

Table 1: Metabolic Pathways of this compound

| Enzyme | Reaction Type | Product |

|---|---|---|

| Cytochrome P450 2A3 | α-Hydroxylation | 2-Hydroxytetrahydrofuran (2-OH-THF) |

| Cytochrome P450 1A2 | N-Oxidation | Nitro derivatives |

In Vivo Studies

In vivo experiments using canine models have demonstrated the formation of N-nitrosopyrrolidine in the stomach following administration with sodium nitrite and pyrrolidine. These studies confirmed that NPYR forms rapidly under physiological conditions and is subject to absorption, which may contribute to its carcinogenic effects .

Human Relevance

While direct epidemiological evidence linking this compound to human cancers is limited, its classification as a probable human carcinogen (Group B2) by the International Agency for Research on Cancer (IARC) underscores the need for caution regarding exposure .

Eigenschaften

IUPAC Name |

1-nitropyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-6(8)5-3-1-2-4-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBIEWRKFNSHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191043 | |

| Record name | Pyrrolidine, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-55-2 | |

| Record name | Pyrrolidine, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.